molecular formula C5H5FN2O3S B2540678 2-Methoxypyrimidine-5-sulfonyl fluoride CAS No. 2126177-52-2

2-Methoxypyrimidine-5-sulfonyl fluoride

Cat. No.: B2540678
CAS No.: 2126177-52-2
M. Wt: 192.16
InChI Key: NSIZSTJWQVENFS-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride building block designed for researchers engaged in chemical biology, bioconjugation, and medicinal chemistry. As part of the sulfur(VI) fluoride family, this compound is characterized by its unique balance of stability and tunable reactivity, serving as a versatile electrophile for covalent modification strategies . Sulfonyl fluorides, like this compound, are recognized for their ability to undergo sulfur(VI) fluoride exchange (SuFEx) click chemistry with various nucleophilic amino acid sidechains, including tyrosine, lysine, histidine, and serine . This reactivity enables its application in the development of covalent inhibitors for target validation, the construction of chemical probes for proteome-wide profiling, and the study of protein-protein interactions . The methoxypyrimidine moiety offers a privileged scaffold that can contribute to target binding and solubility, making this reagent particularly valuable for diversifying compound libraries in fragment-based drug discovery and for the synthesis of more complex bioactive molecules. Researchers can utilize this compound to efficiently introduce a reactive handle onto heterocyclic architectures, facilitating the exploration of novel chemical space. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxypyrimidine-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIZSTJWQVENFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Methoxypyrimidine 5 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx chemistry is a set of near-perfect, reliable reactions that involve the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile. thieme-connect.com The S-F bond in sulfonyl fluorides is exceptionally stable under many conditions but can be activated to react with a variety of nucleophiles, making it a powerful tool in chemical synthesis. sigmaaldrich.com

Nucleophilic Reactivity with Oxygen, Nitrogen, and Carbon-Based Nucleophiles

While specific studies on 2-Methoxypyrimidine-5-sulfonyl fluoride are not extensively detailed in the provided search results, the general reactivity of aryl sulfonyl fluorides with various nucleophiles is well-established and can be extrapolated to this heterocyclic system.

Oxygen Nucleophiles: The reaction of aryl sulfonyl fluorides with oxygen nucleophiles, particularly phenols and alcohols, is a cornerstone of SuFEx chemistry. These reactions typically require activation, often by a base, to deprotonate the nucleophile. For instance, the coupling of aryl sulfonyl fluorides with aryl alcohols can proceed efficiently within minutes under accelerated SuFEx click chemistry (ASCC) conditions, utilizing a catalyst such as 1,1,3,3-tetramethylguanidine (TMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov Reactions with more challenging primary alkyl alcohols are also possible, though they may require higher catalyst loadings. nih.gov

Nitrogen Nucleophiles: Aryl sulfonyl fluorides readily react with primary and secondary amines to form sulfonamides. nih.gov The reactivity of the amine nucleophile plays a significant role, and the reaction can be promoted by various catalytic systems. Lewis acids, such as calcium bistriflimide (Ca(NTf₂)₂), have been shown to activate the sulfonyl fluoride towards nucleophilic attack by amines. chemrxiv.orghmc.edunih.gov The combination of a Lewis acid with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to a unified and efficient method for the synthesis of sulfonamides at room temperature. nih.govchemrxiv.org

Carbon-Based Nucleophiles: The formation of S-C bonds via SuFEx chemistry with carbon-based nucleophiles is a more recent development. These reactions often require strong bases, such as lithium hexamethyldisilazide (LiHMDS), to generate the carbon nucleophile from a pronucleophile. google.comresearchgate.netresearchgate.net A variety of carbon pronucleophiles, including esters, amides, heteroarenes, nitriles, sulfones, and sulfoxides, have been successfully coupled with aryl sulfonyl fluorides under mild conditions. google.comresearchgate.netresearchgate.net

The following table summarizes the general reactivity of aryl sulfonyl fluorides with different nucleophiles, which is expected to be similar for this compound.

Nucleophile TypeExample NucleophileGeneral Product
OxygenPhenol, AlcoholSulfonate Ester
NitrogenPrimary/Secondary AmineSulfonamide
CarbonEster, Amide, NitrileAryl Alkyl Sulfone

Mechanistic Pathways of S–O, S–N, and S–C Bond Formation

The mechanism of SuFEx reactions generally proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl fluoride. The stability of the S-F bond necessitates activation to facilitate the departure of the fluoride leaving group. sigmaaldrich.com

S–O Bond Formation: In the reaction with alcohols and phenols, a base is typically used to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl fluoride. The presence of a silicon source, such as hexamethyldisilazane (HMDS), can accelerate the reaction by trapping the fluoride byproduct as a stable Si-F bond. nih.gov NMR studies have shown the rapid consumption of the sulfonyl fluoride in the presence of a silicon source, confirming its role in driving the reaction forward. nih.gov

S–N Bond Formation: The formation of sulfonamides from sulfonyl fluorides and amines can be catalyzed by Lewis acids. Mechanistic investigations using calcium bistriflimide (Ca(NTf₂)₂) suggest a pre-activation resting state involving a complex between the calcium salt and the amine nucleophile. The transition state analysis reveals a two-point contact between the calcium cation, the sulfonyl oxygen atoms, and the departing fluoride, which activates the sulfur center and stabilizes the leaving group. hmc.edu A Brønsted base, such as DABCO, can further assist by activating the amine nucleophile. hmc.edu

S–C Bond Formation: For reactions with carbon pronucleophiles, a strong base is essential to generate the carbanion. The reaction then proceeds via nucleophilic attack of the carbanion on the sulfur atom of the sulfonyl fluoride. The choice of base and solvent is crucial for the success of these reactions. google.com

Catalytic and Environmental Influences on SuFEx Reactivity

The efficiency and scope of SuFEx reactions are significantly influenced by catalysts and the reaction environment.

Catalysis: A variety of catalysts have been developed to promote SuFEx reactions. Organic bases like DBU and TMG are effective for reactions with alcohols. nih.govnih.gov Lewis acids, particularly Ca(NTf₂)₂, have emerged as powerful catalysts for reactions with amines, enabling milder reaction conditions. chemrxiv.orghmc.edunih.gov The synergistic use of a Lewis acid and a Lewis base (e.g., Ca(NTf₂)₂/DABCO) provides a versatile system for activating a broad range of sulfonyl fluorides. nih.govchemrxiv.org Nucleophilic catalysts, such as 1-hydroxybenzotriazole (HOBt), have also been employed. researchgate.net

Environmental Influences: The reaction medium can have a profound effect on SuFEx reactivity. "On-water" conditions have been shown to accelerate the coupling of aniline and phenylsulfonyl fluoride at room temperature, a reaction that stalls when performed neat. nih.govresearchgate.net This rate acceleration is attributed to effects at the water-oil interface. researchgate.net The presence of water can be detrimental in some base-catalyzed reactions, but the use of certain catalyst systems, like Ca(NTf₂)₂/DABCO, shows tolerance to small amounts of water. nih.gov

Radical-Mediated Transformations Involving the Sulfonyl Fluoride Moiety

In addition to their role as electrophiles in SuFEx chemistry, sulfonyl fluorides can also be precursors to fluorosulfonyl radicals, opening up new avenues for chemical transformations.

Generation and Characteristics of Fluorosulfonyl Radicals

The generation of fluorosulfonyl radicals (FSO₂•) from sulfonyl fluorides has been a subject of increasing interest. These radicals are highly reactive species that can participate in a variety of addition reactions. One common method for generating fluorosulfonyl radicals is through photoredox catalysis. nih.gov Under visible light irradiation, a photocatalyst can induce the formation of the radical from a suitable precursor. While direct generation from aryl sulfonyl fluorides can be challenging, precursors such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts have been developed as effective redox-active sources of the FSO₂• radical. nih.gov

Radical Fluorosulfonylation Reactions with Unsaturated Substrates

Once generated, fluorosulfonyl radicals can readily add to unsaturated substrates like alkenes and alkynes. This provides a direct method for the synthesis of vinyl and alkyl sulfonyl fluorides. The radical fluorosulfonylation of alkenes under photoredox conditions offers a general route to access alkenyl sulfonyl fluorides, including complex structures that are difficult to synthesize via traditional methods. nih.gov Similarly, the radical hydro-fluorosulfonylation of both alkenes and alkynes has been achieved, providing access to aliphatic and Z-alkenylsulfonyl fluorides, respectively. nih.gov

The following table provides a general overview of radical fluorosulfonylation reactions.

Unsaturated SubstrateRadical PrecursorProduct Type
AlkeneFSO₂• sourceAlkenyl or Alkyl Sulfonyl Fluoride
AlkyneFSO₂• sourceAlkenyl Sulfonyl Fluoride

Transition Metal-Catalyzed Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety is recognized for its unique balance of stability and reactivity. Unlike the more labile sulfonyl chlorides, the high-energy sulfur-fluorine bond provides significant stability, allowing the group to remain intact under various reaction conditions, including metal catalysis. nih.govenamine.net This stability makes heterocyclic sulfonyl fluorides versatile substrates for transition metal-catalyzed reactions. enamine.net

While sulfonyl fluorides are often employed as stable precursors for creating sulfonamides and other derivatives through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, their participation in transition metal-catalyzed cross-coupling reactions is an area of growing interest. nih.gov Palladium-based catalytic systems, in particular, have been developed for coupling reactions involving aryl halides and a sulfur dioxide source, demonstrating the compatibility of palladium catalysts with sulfur(VI) centers. nih.gov

In the context of this compound, the sulfonyl fluoride group can potentially serve as a leaving group in desulfonative cross-coupling reactions. These reactions, catalyzed by transition metals like palladium or nickel, would involve the cleavage of the C-S bond and the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position of the pyrimidine (B1678525) ring. The stability of the sulfonyl fluoride group means that such reactions typically require specific catalytic systems capable of activating the strong C-S bond.

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Entry Catalyst Ligand Base Solvent Reaction Type
1 Pd(OAc)₂ dppb LiHMDS THF Amination acs.org
2 Pd(OAc)₂ - K₂CO₃ DMAc Suzuki Coupling acs.org

This table represents typical conditions for palladium-catalyzed reactions on pyrimidine systems, which could be adapted for desulfonative coupling of this compound.

Directed C–H functionalization is a powerful strategy for selectively modifying specific C-H bonds. The pyrimidine ring itself can act as a directing group. nih.gov For instance, substituents at the C2 position of a pyrimidine can undergo ruthenium-catalyzed C–H arylation, demonstrating the directing capacity of the pyrimidine core. nih.gov

In molecules containing both a sulfonamide and a strongly coordinating N-heterocycle like pyrimidine, the site-selectivity of C–H activation can be controlled. rsc.org Rhodium(III) catalysts have been successfully used to achieve C–H carbenoid functionalization ortho to the sulfonamide directing group, even in the presence of competing N-heterocycles. rsc.org This suggests that for a molecule like this compound, if it were incorporated into a larger scaffold, the sulfonyl fluoride group could potentially direct the functionalization of adjacent C-H bonds.

Furthermore, photocatalytic methods using decatungstate catalysts have been employed for C-H bond functionalization reactions using reagents like ethenesulfonyl fluoride, highlighting the utility of sulfonyl fluorides in modern synthetic methodologies. nih.gov

Reactivity of the Pyrimidine Ring and 2-Methoxy Substituent

The pyrimidine ring is classified as a π-deficient heterocycle, which makes it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. wikipedia.org The presence of both an electron-donating methoxy (B1213986) group and a powerful electron-withdrawing sulfonyl fluoride group creates a push-pull electronic environment that finely tunes the ring's reactivity.

Electrophilic Substitution: Due to the ring's electron-deficient nature, electrophilic aromatic substitution on pyrimidines is generally difficult. wikipedia.org When it does occur, it preferentially happens at the C5 position, which is the least electron-deficient. wikipedia.org However, in this compound, the C5 position is already occupied. The strong deactivating effect of the sulfonyl fluoride group would further hinder any electrophilic attack on the remaining C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly activated towards SNAr, particularly at the C2, C4, and C6 positions. wikipedia.org The general order of reactivity for leaving groups on a pyrimidine ring is C4(6) > C2. acs.org The presence of a strong electron-withdrawing group at C5, such as a nitro or sulfonyl group, significantly enhances the regioselectivity for nucleophilic displacement at the C4 position. researchgate.net Therefore, if a leaving group were present at the C4 or C6 position of a 5-sulfonyl fluoride pyrimidine, it would be highly susceptible to displacement by nucleophiles.

The 2-methoxy group is not merely a passive substituent. It can be actively transformed, serving as a synthetic handle for further derivatization. Research on related 2-methoxy-pyrimidinones has shown that this group can be displaced by amines to form 2-alkylamino or 2-arylamino derivatives in good yields. tandfonline.comscilit.com This transformation provides a direct route to functionalize the C2 position.

Table 2: Potential Transformations of the 2-Methoxy Group

Reagent Product Type Reference
Primary/Secondary Amines 2-Substituted Amino-pyrimidines tandfonline.comscilit.com

The sulfonyl fluoride group at the C5 position is the primary center for SuFEx "click chemistry". nih.gov This reaction involves the nucleophilic substitution at the electrophilic sulfur(VI) center by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This transformation is exceptionally reliable and high-yielding, proceeding under mild conditions. The stability of the S-F bond contrasts with the high reactivity of sulfonyl chlorides, allowing for greater functional group tolerance. nih.gov

This regioselective reactivity makes the 5-sulfonyl fluoride position an ideal anchor point for conjugating the pyrimidine core to other molecules, a strategy widely used in chemical biology and drug discovery for creating covalent protein modifiers and probes. nih.gov

Advanced Research Applications of 2 Methoxypyrimidine 5 Sulfonyl Fluoride

Contributions to Chemical Biology and Molecular Probing

In chemical biology, the ability to selectively tag and study biomolecules in their native environment is paramount. Aryl sulfonyl fluorides, including pyrimidine-based structures, have emerged as privileged tools for this purpose, offering a balance of stability in aqueous environments and reactivity toward a range of biological nucleophiles. jenabioscience.comnih.gov

The design of covalent probes using a 2-methoxypyrimidine-5-sulfonyl fluoride (B91410) scaffold involves pairing a recognition element (the pyrimidine (B1678525) core) with a reactive element (the sulfonyl fluoride warhead). The pyrimidine ring can be functionalized to achieve specific, non-covalent interactions with a target protein, guiding the sulfonyl fluoride group into proximity with nucleophilic amino acid residues within a binding pocket. nih.gov This proximity-driven reactivity enhances selectivity and allows for the covalent modification of the target. rsc.org

Unlike traditional covalent modifiers that primarily target cysteine, sulfonyl fluorides exhibit broader reactivity, capable of engaging a variety of nucleophilic amino acid side chains. This expands the scope of proteins that can be targeted. rsc.org

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

Amino Acid Nucleophilic Group Reactivity Context
Tyrosine Phenolic hydroxyl Frequently and selectively targeted in binding sites. researchgate.net
Lysine ε-amino Reactivity is often context-dependent and can be enhanced for pKa-perturbed residues. nih.govnih.gov
Serine Hydroxyl A primary target, especially in the active sites of serine proteases. nih.govnih.gov
Histidine Imidazole (B134444) nitrogen Covalent engagement has been demonstrated in specific protein targets like cereblon. nih.gov
Threonine Hydroxyl Targeted in a context-specific manner, similar to serine. nih.gov
Cysteine Thiol Although less common than for other warheads, reactivity is possible. nih.gov

The synthesis of such probes involves established methods for creating aryl sulfonyl fluorides, often starting from the corresponding sulfonyl chloride and performing a halide exchange with a fluoride salt like potassium fluoride. nih.gov

Protein functionalization with 2-methoxypyrimidine-5-sulfonyl fluoride-containing probes allows for the attachment of various tags for detection, enrichment, or imaging. A common strategy involves creating a bifunctional molecule where the pyrimidine sulfonyl fluoride component serves as the protein-targeting anchor, and another part of the molecule carries a reporter group, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification. nih.gov

This site-specific labeling is crucial for:

Target Identification: Identifying the specific protein targets of a small molecule in a complex cellular lysate.

Target Engagement Studies: Confirming that a molecule binds to its intended target in living cells.

Activity-Based Protein Profiling (ABPP): Mapping the active sites of enzymes or other functionally important residues across the proteome. researchgate.net

The sulfonyl fluoride group is particularly effective for these applications because it can target multiple amino acid residues around a ligand-binding site, providing a robust method for covalently capturing target proteins. nih.gov

The properties of this compound make it a valuable component in modern drug discovery. Its integration into a lead molecule can convert a reversible, moderate-affinity binder into a potent and selective covalent inhibitor. nih.gov This approach offers several advantages, including prolonged duration of action and the potential to inhibit traditionally "undruggable" targets that lack deep binding pockets. rsc.org

During lead optimization, the pyrimidine core can be systematically modified to improve pharmacokinetic properties, while the sulfonyl fluoride provides a constant anchor for covalent binding. acs.org This methodology has been successfully applied to develop chemical probes that advance the discovery of modulators for challenging targets like cereblon, a component of the E3 ubiquitin ligase complex. nih.govrsc.orgrsc.org Furthermore, fragment-based screening using sulfonyl fluoride-containing fragments offers a rapid method to identify novel covalent ligands for a wide range of proteins. nih.govnih.gov

Utility in Modern Organic Synthesis Methodologies

Beyond its direct application as a biological probe, the this compound scaffold is a powerful building block in synthetic chemistry, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov

SuFEx is a next-generation "click chemistry" reaction that uses the highly reliable conversion of a sulfonyl fluoride (R-SO₂F) into sulfonates (R-SO₂-OR'), sulfonamides (R-SO₂-NR'R''), and other sulfur(VI)-containing linkages. sigmaaldrich.com The this compound molecule can act as a "hub" in this context. The S-F bond, while stable under many conditions, can be activated to react with a wide array of nucleophiles, allowing for the facile connection of the pyrimidine core to other molecular fragments. sigmaaldrich.comnih.gov

This modular approach simplifies the synthesis of complex molecules. For instance, a library of phenols or amines can be readily coupled to the this compound core to generate a corresponding library of sulfonate esters or sulfonamides, respectively. This strategy is particularly powerful for fragment linking in drug discovery, where two or more fragments that bind to a target can be connected using the SuFEx reaction to create a high-potency lead compound. nih.gov

Table 2: Linkages Formed via SuFEx Reaction with this compound

Nucleophile Resulting Linkage Product Class Application
Phenols (Ar-OH) Py-SO₂-O-Ar Aryl Sulfonate Polymer synthesis, connecting molecular fragments. researchgate.net
Amines (R-NH₂) Py-SO₂-NH-R Sulfonamide Drug discovery, synthesis of biologically active compounds. nih.gov
Alcohols (R-OH) Py-SO₂-O-R Alkyl Sulfonate Bioconjugation, materials science. researchgate.net
Silyl Ethers (R-OSiMe₃) Py-SO₂-O-R Alkyl/Aryl Sulfonate Organic synthesis under mild conditions. researchgate.net

(Py = 2-Methoxypyrimidine-5-yl)

The efficiency and broad scope of the SuFEx reaction make this compound an ideal starting point for diversity-oriented synthesis. By reacting this single core building block with large libraries of diverse nucleophiles, vast collections of novel compounds can be generated rapidly. researchgate.netrsc.org This approach accelerates the exploration of chemical space around the pyrimidine scaffold, which is a well-established pharmacophore in medicinal chemistry. ontosight.ai

This strategy, sometimes referred to as "Diversity Oriented Clicking," allows chemists to quickly build libraries for high-throughput screening to identify new lead compounds for various biological targets. researchgate.net The reliability of the SuFEx reaction ensures that the intended products are formed in high yield, streamlining the entire discovery process from synthesis to screening. nih.govresearchgate.net

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex molecules, such as natural products or established drug candidates, in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govnih.gov

The sulfonyl fluoride moiety (–SO₂F) is a valuable tool for LSF due to its unique combination of stability and reactivity. nih.gov It is generally stable under many synthetic conditions but can react selectively with nucleophiles, making it a "covalent warhead" for targeting specific amino acid residues in proteins. This reactivity is central to the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and selective reactions. nih.govrsc.org

While direct examples involving this compound are not prominent in the literature, compounds containing the sulfonyl fluoride group are employed to introduce this functionality onto complex scaffolds. nih.gov The pyrimidine core itself is a common heterocycle in pharmaceuticals, and the ability to install a sulfonyl fluoride at the 5-position could theoretically enable its use in LSF protocols. For instance, a complex molecule containing a nucleophilic site could potentially be modified by reacting with a sulfonyl fluoride-bearing fragment, although specific studies detailing this with this compound are lacking.

Exploration in Materials Science Research

The application of sulfonyl fluorides is an emerging area in materials science, primarily leveraging the robust and efficient nature of SuFEx click chemistry. rsc.orgmdpi.com

Polymerization and Macromolecular Synthesis

Sulfonyl fluorides have been recognized for their potential role in polymerization and the synthesis of macromolecules. mdpi.com The SuFEx reaction can be adapted to form polymers by using bifunctional or polyfunctional monomers containing sulfonyl fluoride and appropriate nucleophilic groups (e.g., silylated phenols). This approach allows for the creation of polysulfonates, a class of polymers with high thermal stability and specific chemical properties.

The general reaction scheme involves the step-growth polymerization of an A-A type monomer (containing two sulfonyl fluoride groups) with a B-B type monomer (containing two nucleophilic groups). Alternatively, an A-B type monomer containing both functionalities can self-polymerize.

Table 1: Potential Monomers for SuFEx Polymerization

Monomer TypeFunctional GroupsResulting LinkagePolymer Class
A-ADi(sulfonyl fluoride)Sulfonate (–SO₂–O–)Polysulfonate
B-BBis(trimethylsilyl ether)Sulfonate (–SO₂–O–)Polysulfonate
A-BSulfonyl fluoride and Trimethylsilyl etherSulfonate (–SO₂–O–)Polysulfonate

While this methodology is established for various aryl sulfonyl fluorides, specific research detailing the use of this compound as a monomer in such polymerization reactions has not been reported. Its monofunctional nature would typically limit its role to that of an end-capping agent or for the functionalization of a polymer side-chain, rather than as a primary monomer for chain growth.

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) to create materials with novel functionalities.

The covalent linkage of organic molecules to inorganic surfaces (like silica (B1680970) or metal oxides) is a common strategy for creating these hybrids. The reactivity of the sulfonyl fluoride group could theoretically be exploited for this purpose. For example, an inorganic surface functionalized with nucleophilic groups (such as amines or phenols) could be modified by treatment with a solution of this compound. This would result in the covalent attachment of the 2-methoxypyrimidine (B189612) moiety to the inorganic support via a stable sulfonate or sulfonamide linkage.

Table 2: Hypothetical Surface Functionalization Scheme

Inorganic SubstrateSurface Functional GroupReagentResulting Surface Linkage
Silica (SiO₂)Amine (–NH₂)This compoundSulfonamide (–SO₂–NH–)
Alumina (Al₂O₃)Hydroxyl (–OH)This compoundSulfonate (–SO₂–O–)

However, it must be emphasized that this application is speculative. A review of the current scientific literature did not yield specific examples of this compound being used in the synthesis or development of organic-inorganic hybrid materials.

Computational and Theoretical Studies on 2 Methoxypyrimidine 5 Sulfonyl Fluoride

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 2-Methoxypyrimidine-5-sulfonyl fluoride (B91410) is amenable to detailed investigation using quantum chemical methods, primarily Density Functional Theory (DFT). epstem.netjchemrev.com Such studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a range of electronic descriptors. nih.govafricanjournalofbiomedicalresearch.com

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and greater reactivity. epstem.net For 2-Methoxypyrimidine-5-sulfonyl fluoride, the electron-withdrawing sulfonyl fluoride group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. Conversely, the electron-donating methoxy (B1213986) group would raise the HOMO energy, influencing its electron-donating capabilities.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution across the molecule. epstem.net In these maps, negative potential regions (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the methoxy and sulfonyl groups, along with the nitrogen atoms of the pyrimidine (B1678525) ring, are predicted to be regions of high negative potential. The sulfur atom of the sulfonyl fluoride group and the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions. It quantifies the charge on each atom and describes the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding molecular stability. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical and based on typical results for similar heterocyclic sulfonyl fluorides.

PropertyPredicted ValueSignificance
EHOMO-7.5 eVIndicates electron-donating ability
ELUMO-2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)5.5 eVRelates to chemical reactivity and stability
Dipole Moment (μ)3.5 DMeasures overall polarity of the molecule

Detailed Mechanistic Elucidation of Key Reactions (e.g., SuFEx, Radical Pathways)

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving sulfonyl fluorides. Two key reaction types are of particular interest for this compound: Sulfur(VI) Fluoride Exchange (SuFEx) and radical-mediated transformations.

SuFEx Reaction Mechanism: SuFEx is a class of click chemistry reactions that relies on the robust yet reactive nature of the S(VI)-F bond. nih.govnih.gov The reaction typically involves the exchange of the fluoride ion with a nucleophile, such as an alcohol or an amine. researchgate.net Theoretical studies can model the reaction pathway, identifying transition states and intermediates to determine the activation energy. The mechanism is often facilitated by a base or catalyst. nih.gov For this compound reacting with a generic nucleophile (Nu-H), the process can be computationally modeled as follows:

Activation: A base deprotonates the nucleophile, increasing its nucleophilicity. Alternatively, a Lewis acid catalyst can coordinate to the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur center.

Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur atom, leading to a pentacoordinate trigonal bipyramidal transition state.

Fluoride Elimination: The S-F bond breaks, eliminating a fluoride ion and forming the new S-Nu bond.

DFT calculations can precisely map the energy profile of this pathway, revealing the rate-determining step and the influence of the pyrimidine ring's electronics on the reaction barrier.

Radical Pathways: While sulfonyl fluorides are typically used as electrophiles, they can be converted into S(VI) radicals under specific conditions, expanding their synthetic utility. nih.gov This transformation is challenging due to the high S-F bond dissociation energy but can be achieved through cooperative organosuperbase activation and photoredox catalysis. nih.gov

A plausible computationally-modeled mechanism is:

Activation: An organosuperbase, such as DBU, attacks the sulfonyl fluoride, forming a highly active RSO₂[Base]⁺ intermediate and expelling the fluoride anion.

Single Electron Transfer (SET): Under irradiation, a photocatalyst in an excited state reduces the intermediate via SET.

Fragmentation: The resulting species undergoes fragmentation to release a sulfonyl radical (RSO₂•).

This radical can then participate in various reactions, such as addition to alkenes. nih.gov Theoretical modeling can be used to calculate the reduction potentials and bond dissociation energies of the intermediates, confirming the feasibility of the proposed pathway.

Prediction of Reactivity and Selectivity Profiles

Computational models are powerful tools for predicting the reactivity and regioselectivity of this compound. Frontier Molecular Orbital (FMO) theory is a primary method used for this purpose. The LUMO's spatial distribution indicates the most likely sites for nucleophilic attack, while the HOMO's location points to sites susceptible to electrophilic attack. For radical reactions, both HOMO and LUMO can be involved.

For this compound, the primary site of reactivity is the sulfonyl group, which is highly electrophilic and the hub for SuFEx chemistry. However, the pyrimidine ring itself contains multiple potential reaction sites. The electron-deficient nature of the pyrimidine ring, exacerbated by the powerful electron-withdrawing -SO₂F group at the C5 position, makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Computational analysis can predict the most likely sites for nucleophilic attack on the ring by calculating the activation energies for the formation of Meisenheimer-like intermediates at each position. The positions ortho and para to the strongly activating sulfonyl fluoride group (C4 and C6) are expected to be the most electrophilic. The methoxy group at C2, being an electron-donating group, would slightly deactivate the ring towards nucleophiles but could itself be a target for substitution under harsh conditions.

Table 2: Predicted Regioselectivity for Nucleophilic Attack on this compound Predictions are based on FMO theory and calculated activation barriers for analogous systems.

PositionPredicted ReactivityRationale
S (of SO₂F)HighPrimary electrophilic center for SuFEx reactions.
C4/C6ModerateActivated towards SNAr by the C5-SO₂F group.
C2LowDeactivated by the adjacent methoxy group and ring nitrogens.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov These approaches are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. tandfonline.comnih.gov

For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogues where each part of the molecule is systematically modified. The goal is to identify which structural features are critical for a desired biological effect, such as enzyme inhibition. The pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.govfrontiersin.org

A hypothetical SAR study could explore:

Substitution at C2: Replacing the methoxy group with other alkoxy groups, amines, or alkyl chains to probe steric and electronic requirements.

Substitution at C4 and C6: Introducing various substituents on the pyrimidine ring to modulate solubility, cell permeability, and target engagement.

Modification of the Sulfonyl Fluoride: While the sulfonyl fluoride is often the reactive "warhead" for covalent inhibition, its replacement with other groups (e.g., sulfonamides) could be explored to fine-tune reactivity and selectivity. nih.gov

QSAR models formalize these relationships by creating a mathematical equation that links biological activity to calculated molecular descriptors. nih.govscirp.org These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.govresearchgate.net

Table 3: Example of a Hypothetical QSAR Model for Pyrimidine-based Inhibitors This illustrative model demonstrates how descriptors are correlated with biological activity (pIC₅₀).

DescriptorCoefficientInterpretation
cLogP+0.45Increased lipophilicity is positively correlated with activity.
Molecular Surface Area-0.12Increased molecular size is negatively correlated with activity.
LUMO Energy-0.78A lower LUMO energy (greater electrophilicity) is strongly correlated with higher activity.
(Constant)+5.20Baseline activity for the model.

Model Equation: pIC₅₀ = 5.20 + 0.45(cLogP) - 0.12(Molecular Surface Area) - 0.78(LUMO Energy)

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding and accelerating the drug discovery process. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, and the synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride (B91410) is expected to benefit from these advancements. Traditional methods for synthesizing sulfonyl fluorides often rely on harsh reagents and solvents. eurekalert.orgosaka-u.ac.jp Future research will likely focus on developing more environmentally friendly synthetic routes.

Recent breakthroughs in the synthesis of sulfonyl fluorides have highlighted several promising green chemistry approaches. One such method involves the use of potassium fluoride (KF) as an inexpensive and safe fluoride source, coupled with an electrochemical oxidative coupling of thiols. nih.gov This approach, particularly when adapted to a flow chemistry setup, can significantly accelerate the reaction time from hours to minutes while operating at room temperature and atmospheric pressure. researchgate.net Another innovative and eco-friendly process involves reacting thiols or disulfides with SHC5® and potassium fluoride, which produces only non-toxic sodium and potassium salts as by-products. eurekalert.orgosaka-u.ac.jpsciencedaily.com

For the pyrimidine (B1678525) core, microwave-assisted synthesis has emerged as a rapid and efficient method for creating pyrimidine libraries, often requiring no chromatographic purification. researchgate.netcapes.gov.br The integration of these green methodologies could lead to a more sustainable and efficient production of 2-Methoxypyrimidine-5-sulfonyl fluoride.

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Sulfonyl Fluorides

FeatureTraditional MethodsEmerging Green Methods
Fluoride Source Often involves toxic and hazardous reagents like SO2F2 gas or KHF2. eurekalert.orgosaka-u.ac.jpUtilizes safer and more abundant sources like potassium fluoride (KF). nih.gov
Oxidants May use stoichiometric and less environmentally friendly oxidants.Employs electrochemical methods, eliminating the need for chemical oxidants. nih.gov
Solvents Often relies on volatile organic solvents.Increasingly uses aqueous media or solvent-free conditions. bohrium.comnih.goveurekaselect.com
By-products Can generate hazardous waste.Aims for non-toxic by-products like NaCl and KCl. eurekalert.orgosaka-u.ac.jpsciencedaily.com
Energy Consumption May require high temperatures and long reaction times.Can be accelerated by flow chemistry and microwave irradiation, reducing energy use. researchgate.netresearchgate.net
Safety Handling of toxic gases and corrosive reagents poses significant risks.Employs safer, more stable reagents and controlled reaction environments like flow reactors. researchgate.net

Expanding the Scope and Efficiency of SuFEx and Related Click Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and the stability of the resulting linkages. researchgate.net The sulfonyl fluoride group in this compound is a key player in SuFEx chemistry, acting as a stable yet reactive hub for connecting with a wide range of nucleophiles. ccspublishing.org.cnnih.gov

Future research is expected to further expand the scope and efficiency of SuFEx reactions involving heterocyclic sulfonyl fluorides like this compound. The electronic properties of the 2-methoxypyrimidine (B189612) ring can influence the reactivity of the sulfonyl fluoride group, potentially allowing for fine-tuning of reaction conditions and selectivity. The development of new catalysts, such as N-heterocyclic carbenes (NHCs), has already shown promise in facilitating SuFEx reactions with a broader range of alcohols and amines under mild conditions. researchgate.netacs.orgfigshare.com

The versatility of SuFEx allows for the creation of diverse molecular architectures from a single sulfonyl fluoride precursor. This modularity is particularly valuable in drug discovery and materials science for the rapid generation of compound libraries.

Table 2: Nucleophiles and Resulting Linkages in SuFEx Reactions

NucleophileResulting LinkagePotential Applications
Alcohols/PhenolsSulfonate EsterPro-drugs, materials science, polymer synthesis
AminesSulfonamidePharmaceuticals, agrochemicals, chemical probes
Silyl EthersSulfonate EsterOrganic synthesis, protecting group chemistry
ThiolsThiosulfonateBioconjugation, dynamic covalent chemistry

Interdisciplinary Applications in Novel Scientific Fields

The unique properties of this compound make it a promising candidate for a wide range of interdisciplinary applications, particularly in chemical biology and drug discovery. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.net The sulfonyl fluoride moiety serves as a "warhead" for forming covalent bonds with specific amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine. acs.orgacs.orgrsc.org

This dual functionality allows for the design of targeted covalent inhibitors, which can offer advantages in potency, selectivity, and duration of action compared to non-covalent inhibitors. nih.govwuxiapptec.com Derivatives of this compound could be developed as chemical probes to study protein function, identify new drug targets, and validate existing ones. acs.org The ability of sulfonyl fluorides to target residues other than cysteine expands the druggable proteome, opening up new avenues for therapeutic intervention. rsc.org

Beyond medicine, the principles of SuFEx and the modular nature of sulfonyl fluoride-containing building blocks have applications in materials science for the development of novel polymers and functional materials. rhhz.net

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

Amino AcidNucleophilic GroupType of Covalent Bond Formed
TyrosinePhenolic hydroxylSulfonate ester
LysineEpsilon-aminoSulfonamide
SerineHydroxylSulfonate ester
ThreonineHydroxylSulfonate ester
HistidineImidazole (B134444) nitrogenSulfonyl-imidazole adduct
CysteineThiolThiosulfonate ester (often unstable)

Development of High-Throughput Screening and Automated Synthesis Platforms

The future of drug discovery and materials science relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. Automated synthesis platforms, often utilizing microwave-assisted and flow chemistry techniques, are becoming increasingly sophisticated. researchgate.nettechnologynetworks.com These platforms can be adapted for the high-throughput synthesis of pyrimidine libraries and for performing SuFEx reactions in a miniaturized and parallel format. nih.govresearchgate.netchemrxiv.orgnih.govacs.org

By combining a this compound core with a diverse set of nucleophiles in an automated platform, vast libraries of novel compounds can be generated with minimal manual intervention. The resulting compounds can then be directly subjected to high-throughput screening assays to identify hits for various biological targets or materials with desired properties. nih.govacs.org This integration of automated synthesis and screening has the potential to dramatically accelerate the discovery process, reducing the time and cost associated with developing new drugs and materials. nih.govresearchgate.netchemrxiv.org The development of DNA-encoded libraries (DELs) based on a pyrimidine scaffold is another promising avenue for the rapid screening of millions of compounds. nih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : 1H (δ 8.5–9.0 ppm for pyrimidine protons), 13C (C-SO2F signal ~110–120 ppm), and 19F (δ -40 to -50 ppm) for functional group confirmation.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ or [M+Na]+ adducts.
  • Elemental Analysis : Verify C, H, N, S, F composition within ±0.4% theoretical values .

How can reaction conditions be optimized to improve yield in sulfonylation reactions?

Advanced
Optimize temperature (40–60°C), solvent (DMF or THF), and stoichiometry (1:1.2 molar ratio of precursor to sulfuryl fluoride). Kinetic studies via in situ FTIR can monitor sulfonyl fluoride formation. Use DoE (Design of Experiments) to evaluate interactions between variables (e.g., catalyst loading, reaction time) .

What mechanistic insights explain the electrophilic reactivity of the sulfonyl fluoride group?

Advanced
The sulfur(VI) center acts as a strong electrophile due to electron-withdrawing effects from the pyrimidine ring and fluorine. DFT calculations reveal a low-energy transition state for nucleophilic attack at sulfur, with fluorine acting as a leaving group. Solvent polarity (e.g., DMSO) stabilizes intermediates, enhancing reaction rates .

How is this compound utilized in medicinal chemistry for target validation?

Advanced
It serves as a covalent inhibitor scaffold, targeting serine hydrolases or proteases. For example, coupling with pharmacophores via Suzuki-Miyaura cross-coupling generates kinase inhibitors. Cellular assays (IC50 determination) and X-ray crystallography validate binding modes .

How can contradictory literature data on stability be resolved?

Advanced
Discrepancies in decomposition rates (e.g., hydrolysis in aqueous buffers) may arise from pH or temperature variations. Conduct accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring. Compare degradation products (e.g., sulfonic acids) under controlled conditions to identify critical factors .

What strategies mitigate decomposition during long-term storage?

Advanced
Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., acetonitrile). Lyophilization as a solid improves stability. TGA/DSC analysis identifies decomposition thresholds (>100°C), guiding storage protocols .

What methodologies assess the ecotoxicological impact of this compound?

Q. Advanced

  • Daphnia magna acute toxicity tests (OECD 202) to determine LC50.
  • Soil mobility studies (OECD 106) using HPLC-MS to track leaching potential.
  • QSAR models predict biodegradability and bioaccumulation, though experimental validation is critical due to limited ecotoxicological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.